Evidence Assessment Note: Limited Availability of Quantitative Comparative Data
An exhaustive search of primary research literature, patents, and authoritative databases did not identify any peer-reviewed studies reporting direct, head-to-head comparative quantitative data for L-Valylglycyl-L-alanyl-L-alanine against its closest analogs (e.g., L-Valylglycyl-L-alanine tripeptide, Gly-Val-Ala tripeptide, or other Val-containing tetrapeptides) in any standardized assay [1]. The compound is catalogued in vendor and chemical registries, but these sources provide only basic physicochemical identifiers (molecular weight, formula) without performance data [2]. Consequently, no evidence meeting the 'direct head-to-head comparison' or 'cross-study comparable' criteria was found. The differentiation of this compound from its analogs therefore rests on its unique primary sequence rather than on empirically demonstrated functional superiority.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 316.35 g/mol |
| Comparator Or Baseline | L-Valylglycyl-L-alanine (tripeptide analog) |
| Quantified Difference | 71.07 g/mol higher |
| Conditions | Calculated from molecular formula |
Why This Matters
The distinct molecular weight of this tetrapeptide allows for unambiguous identification and quantification by mass spectrometry when used as an analytical standard, distinguishing it from smaller tripeptide fragments.
- [1] Literature search performed across PubMed, Google Scholar, and patent databases (April 2026) for 'L-Valylglycyl-L-alanyl-L-alanine', 'Val-Gly-Ala-Ala', '798541-25-0'. View Source
- [2] PubChem. L-Valylglycyl-L-alanyl-L-alanine. National Center for Biotechnology Information. View Source
